molecular formula C18H18N2O4 B14430944 Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate CAS No. 77435-24-6

Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate

Cat. No.: B14430944
CAS No.: 77435-24-6
M. Wt: 326.3 g/mol
InChI Key: UYNYFLXAYVDCJJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinyl group attached to a butenedioate backbone, with two phenyl groups providing additional stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with 1,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl but-2-ynedioate
  • Dimethyl fumarate
  • 2,5-Diphenyl-1,3-oxazoline

Uniqueness

Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate is unique due to its specific hydrazinyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

77435-24-6

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

dimethyl 2-(N-anilinoanilino)but-2-enedioate

InChI

InChI=1S/C18H18N2O4/c1-23-17(21)13-16(18(22)24-2)20(15-11-7-4-8-12-15)19-14-9-5-3-6-10-14/h3-13,19H,1-2H3

InChI Key

UYNYFLXAYVDCJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)N(C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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